4-Acetyl-3-(ethylamino)benzonitrile
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Overview
Description
4-Acetyl-3-(ethylamino)benzonitrile is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound consists of a benzene ring substituted with an acetyl group, an ethylamino group, and a nitrile group. Its molecular formula is C11H12N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3-(ethylamino)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-acetylbenzonitrile.
Ethylation: The 4-acetylbenzonitrile undergoes ethylation using ethylamine in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction mixture.
Continuous Flow Systems: Implementing continuous flow systems to ensure a steady production rate.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-3-(ethylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the ethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Acetyl-3-(ethylamino)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetyl-3-(ethylamino)benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects. For example, it may inhibit or activate certain enzymes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Acetylbenzonitrile: Lacks the ethylamino group, making it less versatile in certain reactions.
3-(Ethylamino)benzonitrile: Lacks the acetyl group, affecting its reactivity and applications.
4-Acetyl-3-(methylamino)benzonitrile: Similar structure but with a methylamino group instead of an ethylamino group.
Uniqueness
4-Acetyl-3-(ethylamino)benzonitrile is unique due to the presence of both the acetyl and ethylamino groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and reactions compared to its similar counterparts.
Properties
IUPAC Name |
4-acetyl-3-(ethylamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-3-13-11-6-9(7-12)4-5-10(11)8(2)14/h4-6,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEUTBYXLSQMGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)C#N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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